molecular formula C12H16F3NO4S B3115613 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate CAS No. 2102412-91-7

3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Cat. No. B3115613
CAS RN: 2102412-91-7
M. Wt: 327.32
InChI Key: WCGIDFZKFVUNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H16F3NO4S and a molecular weight of 327.32 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” consists of a morpholine ring with a trifluoromethyl group attached, and a 4-methylbenzenesulfonate group .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound plays a role in chemical reactions, such as the synthesis of adducts with phosphorus pentafluoride. This process involves the reaction of morpholinosulfur trifluoride with tetramethyl ester, leading to the production of adducts of (amino)(aryl)carbene with PF5 (Guzyr et al., 2013).

Crystal Structure Analysis

  • 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is used in the synthesis of compounds with notable crystal structures. For instance, its synthesis led to a compound with distinct inhibitory capacity against the proliferation of cancer cell lines (Ji et al., 2018).

Hydrogen Bonding Studies

  • This chemical is utilized in studies of hydrogen bonding in proton-transfer compounds. Such studies are crucial for understanding the structural and chemical properties of various compounds (Smith et al., 2011).

Development of Pharmaceutical Agents

  • While excluding specific details on drug use and side effects, it's worth noting that derivatives of 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate are involved in the development of pharmaceutical agents, particularly in the context of antimicrobial and anticancer properties (Basoğlu et al., 2012).

Electrochemical Applications

  • The compound finds applications in electrochemical processes, such as the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. This process is significant in the synthesis of CF3-containing morpholines (Claraz et al., 2020).

Spectroscopic Studies

  • It is also used in spectroscopic studies to understand the electronic absorption spectra of derivatives containing trifluoromethyl groups (Hepworth et al., 1993).

Antioxidant and Corrosion Inhibitors

  • Synthesized derivatives of this compound have been evaluated as antioxidant additives and corrosion inhibitors for lubricating oils, indicating its potential in industrial applications (Habib et al., 2014).

properties

IUPAC Name

4-methylbenzenesulfonic acid;3-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-10-2-1-9-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIDFZKFVUNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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